![molecular formula C11H14O2 B13728836 Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] CAS No. 33722-70-2](/img/structure/B13728836.png)
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-dioxolane-2,9’-tetracyclo[43002,503,8]nonane] is a complex organic compound with the molecular formula C11H14O2 It is characterized by a spirocyclic structure, which includes a 1,3-dioxolane ring fused to a tetracyclo[43002,503,8]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spirocyclic compounds with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane]: The parent compound with a unique spirocyclic structure.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]decane]: A similar compound with a different ring size.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]undecane]: Another related compound with an additional carbon in the ring structure.
Uniqueness
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] is unique due to its specific ring structure and the presence of the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
33722-70-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2 |
Clé InChI |
BCCYLPJPRQVADZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C3CC4C2C5C4CC35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



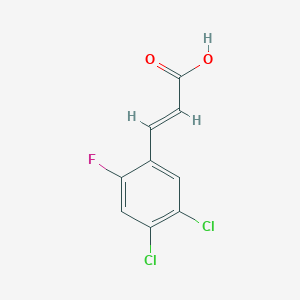
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)

![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)

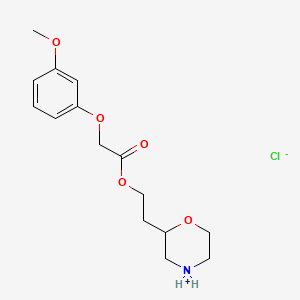
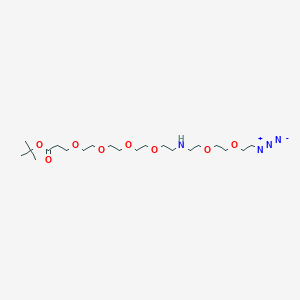
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

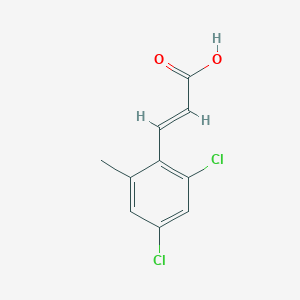
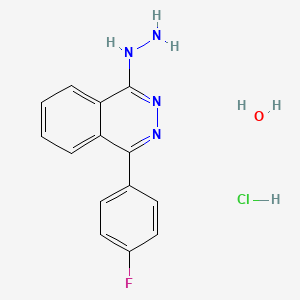
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)
